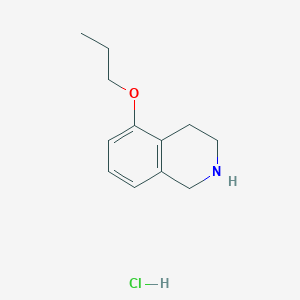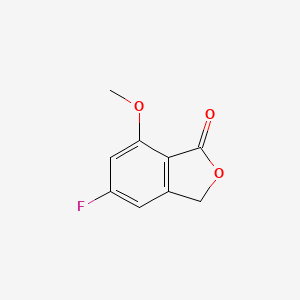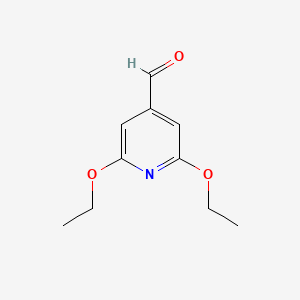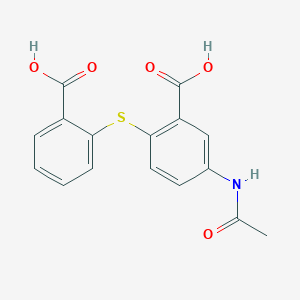
(5-Bromo-2-fluorophenyl)cyclobutylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Bromo-2-fluorophenyl)cyclobutylmethanone is an organic compound that features a cyclobutyl group attached to a methanone moiety, with a 5-bromo-2-fluorophenyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-fluorophenyl)cyclobutylmethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2-fluorobenzene and cyclobutanone.
Reaction Conditions: The key step involves a Friedel-Crafts acylation reaction, where cyclobutanone is reacted with 5-bromo-2-fluorobenzene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction is typically carried out in an anhydrous solvent such as dichloromethane at low temperatures to control the reactivity and yield.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger batch sizes, ensuring consistent quality control, and implementing efficient purification processes to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
(5-Bromo-2-fluorophenyl)cyclobutylmethanone can undergo various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The methanone group can be reduced to an alcohol or oxidized to a carboxylic acid under appropriate conditions.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and boronic acids or esters.
Major Products
Substitution: Products with different substituents on the phenyl ring.
Reduction: (5-Bromo-2-fluorophenyl)cyclobutylmethanol.
Oxidation: (5-Bromo-2-fluorophenyl)cyclobutanecarboxylic acid.
Coupling: Various aryl or alkyl-substituted derivatives.
Aplicaciones Científicas De Investigación
(5-Bromo-2-fluorophenyl)cyclobutylmethanone has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly in the context of drug development and enzyme inhibition.
Industrial Applications: The compound’s reactivity makes it useful in the synthesis of agrochemicals and other industrially relevant chemicals.
Mecanismo De Acción
The mechanism of action of (5-Bromo-2-fluorophenyl)cyclobutylmethanone depends on its specific application:
Enzyme Inhibition: The compound may act as an inhibitor by binding to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity.
Receptor Binding: It may interact with specific receptors, modulating their activity and influencing cellular signaling pathways.
Chemical Reactivity: The presence of bromine and fluorine atoms enhances the compound’s electrophilic properties, making it reactive towards nucleophiles.
Comparación Con Compuestos Similares
Similar Compounds
(5-Bromo-2-chlorophenyl)cyclobutylmethanone: Similar structure but with a chlorine atom instead of fluorine.
(5-Bromo-2-fluorophenyl)cyclopropylmethanone: Similar structure but with a cyclopropyl group instead of cyclobutyl.
(5-Bromo-2-fluorophenyl)cyclohexylmethanone: Similar structure but with a cyclohexyl group instead of cyclobutyl.
Uniqueness
Reactivity: The combination of bromine and fluorine atoms on the phenyl ring provides unique reactivity patterns, making it versatile for various chemical transformations.
Applications: Its specific structure allows for targeted applications in medicinal chemistry and materials science, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C11H10BrFO |
|---|---|
Peso molecular |
257.10 g/mol |
Nombre IUPAC |
(5-bromo-2-fluorophenyl)-cyclobutylmethanone |
InChI |
InChI=1S/C11H10BrFO/c12-8-4-5-10(13)9(6-8)11(14)7-2-1-3-7/h4-7H,1-3H2 |
Clave InChI |
ADPXDFBKGQXDGQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)C(=O)C2=C(C=CC(=C2)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Methoxy-2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13930848.png)




![[4-(3-Isopropyl-1H-pyrazol-4-yl)-pyrimidin-2-yl]-piperidin-4-ylamine](/img/structure/B13930869.png)


![Methyl 3-bromo-4-fluoro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B13930884.png)


![1-[8-(3-Octyl-2-oxiranyl)octanoyl]pyrrolidine](/img/structure/B13930902.png)


